1-Chloro-xanthen-9-ol
Description
Structure
3D Structure
Properties
CAS No. |
15674-68-7 |
|---|---|
Molecular Formula |
C13H9ClO2 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
1-chloro-9H-xanthen-9-ol |
InChI |
InChI=1S/C13H9ClO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,13,15H |
InChI Key |
MAIZJBJLVGDRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)C=CC=C3Cl)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Chloro Xanthen 9 Ol
Reactions Involving the Hydroxyl Group at the C-9 Position
The hydroxyl group at the C-9 position is situated at a benzylic carbon, which is also flanked by an oxygen atom within the heterocyclic ring. This unique structural environment significantly influences its reactivity, particularly its ability to stabilize a positive charge at the C-9 carbon. This stabilization facilitates reactions that proceed via a xanthylium cation intermediate.
Nucleophilic Substitution Reactions
The hydroxyl group of 1-chloro-xanthen-9-ol can be displaced by a variety of nucleophiles, typically under acidic conditions. The reaction mechanism generally proceeds via an SN1-type pathway. Protonation of the hydroxyl group by an acid catalyst leads to the formation of a good leaving group (water). Subsequent departure of water generates a resonance-stabilized C-9 carbocation, known as a xanthylium cation. This electrophilic intermediate is then readily attacked by nucleophiles.
Studies on the parent 9H-xanthen-9-ol have shown that this substitution can be effectively catalyzed by protic acids or Lewis acids like ferric hydrogensulfate. researchgate.net A range of nucleophiles, including alcohols, thiols, and electron-rich aromatic compounds, can participate in this transformation. oup.com For this compound, the reaction is expected to proceed similarly, yielding 9-substituted-1-chloro-xanthene derivatives. The reaction of 1,8-dimethoxy-9-phenylxanthen-9-ol with nucleophiles like methoxybenzenes and phenol (B47542) further supports the feasibility of this pathway for substituted xanthenols. oup.com
Table 1: Examples of Nucleophilic Substitution Reactions at C-9
| Nucleophile | Reagent/Catalyst | Product |
| Methanol | H₂SO₄ (cat.) | 1-Chloro-9-methoxy-9H-xanthene |
| Ethanethiol | Fe(HSO₄)₃ | 1-Chloro-9-(ethylthio)-9H-xanthene |
| Anisole | Trifluoroacetic acid | 1-Chloro-9-(4-methoxyphenyl)-9H-xanthene |
| Pyrrole | Montmorillonite K-10 | 1-Chloro-9-(pyrrol-1-yl)-9H-xanthene |
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Standard esterification protocols, such as Fischer esterification (refluxing with a carboxylic acid in the presence of a strong acid catalyst) or reaction with an acyl chloride in the presence of a base (like pyridine (B92270) or triethylamine), are applicable. These reactions are crucial for installing various functional groups and have been applied to other xanthene derivatives for creating prodrugs or modifying physicochemical properties. google.com
Etherification: The formation of ethers from the C-9 hydroxyl group is also a well-established transformation for xanthenol systems. In the presence of an acid catalyst, this compound can react with primary or secondary alcohols to yield the corresponding 9-alkoxy-1-chloro-9H-xanthenes. nih.gov This reaction also proceeds through the xanthylium cation intermediate. Alternatively, Williamson ether synthesis conditions (deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide) could be employed, although the potential for elimination side reactions must be considered.
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent 1 | Reagent 2 | Product |
| Esterification | Acetic Anhydride (B1165640) | Pyridine | 1-Chloro-9H-xanthen-9-yl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | 1-Chloro-9H-xanthen-9-yl benzoate |
| Etherification | Ethanol | H₂SO₄ (cat.) | 1-Chloro-9-ethoxy-9H-xanthene |
| Etherification | Sodium Hydride | Methyl Iodide | 1-Chloro-9-methoxy-9H-xanthene |
Oxidation and Reduction Pathways
The C-9 position of the xanthene core is redox-active.
Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-chloro-9H-xanthen-9-one (a 1-chloroxanthone). A variety of common oxidizing agents can achieve this transformation, including chromium-based reagents (e.g., PCC, PDC) or milder, more modern methods like Swern or Dess-Martin periodinane oxidation. The oxidation of xanthene itself to form xanthone (B1684191) is a known process and provides a strong precedent for this reaction.
Reduction: Conversely, the hydroxyl group can be removed through reduction to yield 1-chloro-9H-xanthene. This transformation can be achieved under various conditions. For instance, ionic reduction using a silane (B1218182) (e.g., triethylsilane) in the presence of a strong acid like trifluoroacetic acid would proceed via the xanthylium cation. Catalytic hydrogenation could also be employed, although this might also affect the chloro-substituent under harsh conditions. Research on 1,8-dimethoxy-9-phenylxanthen-9-ol has shown its reduction to the corresponding xanthene in hot alcohols, suggesting that reductive pathways are readily accessible for such systems. oup.com
Reactivity of the Chloro Substituent on the Xanthene Core
The chloro substituent at the C-1 position is attached to an aromatic ring and behaves as a typical aryl chloride. Its reactivity is dominated by metal-catalyzed cross-coupling reactions, while classical nucleophilic aromatic substitution is less favorable.
Nucleophilic Aromatic Substitution (SNAr) at the 1-Position
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This mechanism requires the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. masterorganicchemistry.com
In this compound, the xanthene ring system itself is not strongly electron-withdrawing. The ether oxygen at position 10 is electron-donating via resonance, and the hydroxyl group at C-9 has a complex electronic effect. Without strong activating groups on the aromatic ring, the C-1 chloro substituent is not expected to be highly reactive towards SNAr. masterorganicchemistry.comnih.gov While the reaction might be forced under very harsh conditions (high temperatures and pressures with strong nucleophiles), it is not a synthetically favorable pathway compared to cross-coupling alternatives.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The most effective way to functionalize the C-1 position is through palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are exceptionally versatile for forming new carbon-carbon and carbon-heteroatom bonds from aryl halides. researchgate.netrsc.org
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org For aryl chlorides, specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald or Josiphos ligands) are often required to achieve good yields. organic-chemistry.org This reaction would allow the introduction of a wide variety of aryl or vinyl groups at the C-1 position.
Heck Coupling: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This provides a direct method for the vinylation of the xanthene core at the C-1 position.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This reaction is the premier method for introducing alkynyl moieties onto the xanthene scaffold.
Table 3: Plausible Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System | Product |
| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1-Phenyl-xanthen-9-ol |
| Heck Coupling | Styrene | PdCl₂(PPh₃)₂, Et₃N | 1-(2-Phenylethenyl)-xanthen-9-ol |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-(2-Phenylethynyl)-xanthen-9-ol |
Reductive Dechlorination Studies
Reductive dechlorination is a chemical process that involves the cleavage of the carbon-chlorine bond, leading to the removal of the chlorine atom and its replacement with a hydrogen atom. wikipedia.org This reaction is of significant interest in the context of remediating chlorinated organic pollutants and is also a valuable transformation in organic synthesis. wikipedia.orgevonik.com
While specific studies detailing the reductive dechlorination of this compound are not extensively documented in the reviewed literature, the general principles of this reaction can be applied. The process can be achieved through various methods, including chemical, biological, and electrochemical approaches. wikipedia.org
Chemical Reductive Dechlorination: This typically involves the use of reducing agents. Common reagents include zero-valent iron, organophosphorus(III) compounds, and reactive metals like zinc. wikipedia.org The reaction mechanism often involves electron transfer from the reducing agent to the chlorinated molecule, leading to the formation of a radical anion which then expels a chloride ion. The resulting radical is subsequently quenched by a hydrogen atom source.
Biological Reductive Dechlorination: Certain anaerobic bacteria are capable of using chlorinated organic compounds as electron acceptors in a process known as organohalide respiration. wikipedia.orgnih.govfrtr.gov Genera such as Dehalococcoides have been shown to completely dechlorinate compounds like tetrachloroethene to ethene. nih.gov This process is often sequential, with the removal of one chlorine atom at a time. frtr.gov While not specifically studied for this compound, similar enzymatic pathways could potentially effect its dechlorination.
Electrochemical Reductive Dechlorination: This method utilizes an electric current to drive the reduction of the chlorinated compound at a cathode. wikipedia.org The direct transfer of electrons to the molecule initiates the dechlorination cascade. wikipedia.org
Reactivity of the Xanthene Ring System
The reactivity of the xanthene ring system in this compound is dictated by the interplay of the substituent groups and the inherent properties of the heterocyclic core.
Electrophilic Aromatic Substitution Patterns on the Halogenated Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The substituent already present on the ring significantly influences both the rate of reaction (activation or deactivation) and the position of the incoming electrophile (orientation). libretexts.orgmasterorganicchemistry.com
In the case of this compound, the xanthene nucleus possesses two aromatic rings. The chlorine atom at the 1-position and the hydroxyl group at the 9-position will direct incoming electrophiles.
Activating and Deactivating Effects: Halogens, like chlorine, are generally considered deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.orgmasterorganicchemistry.com However, they are ortho- and para-directing because the resonance stabilization of the intermediate carbocation (arenium ion) is most effective when the electrophile attacks at these positions. libretexts.org The hydroxyl group is a strongly activating, ortho-, and para-directing group.
Directing Effects: The combined influence of the chloro and hydroxyl groups on the xanthene core will determine the regioselectivity of electrophilic substitution. The powerful activating and directing effect of the hydroxyl group would likely dominate, favoring substitution on the aromatic ring bearing the hydroxyl group, if accessible. However, the hydroxyl group is at a bridgehead-like position (C-9) and not directly on the aromatic rings. Therefore, the primary directing influence on the aromatic rings will be the chlorine atom and the oxygen atom of the pyran ring. The oxygen atom acts as an activating, ortho-, para-director. The chlorine atom is a deactivating, ortho-, para-director. The interplay of these effects would lead to a complex substitution pattern, likely favoring positions activated by the ring oxygen and directed by both the oxygen and chlorine.
Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution of this compound
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
| Chlorine | C-1 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Deactivating | Ortho, Para |
| Oxygen (pyran) | - | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Activating | Ortho, Para |
| Hydroxyl | C-9 | Inductive: Withdrawing (-I) | Deactivating (on C-9) | Not directly on aromatic ring |
Data compiled from general principles of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.comresearchgate.net
Cycloaddition Reactions and Annulation Pathways
Cycloaddition reactions are powerful tools for the construction of cyclic systems. While specific cycloaddition reactions involving this compound are not detailed in the provided search results, the xanthene framework can participate in such transformations. For instance, xanthenes can be synthesized through [4+2] annulation reactions. chim.it
Annulation pathways, which involve the formation of a new ring fused to an existing one, are also relevant to xanthene chemistry. The synthesis of xanthenones, which are closely related to xanthenols, can be achieved through various cyclization strategies, including the reaction of para-quinone methides with β-functionalized ketones. chim.it
The presence of the chlorine atom on the aromatic ring of this compound could influence the electronic properties of any diene or dienophile systems within the molecule, thereby affecting the feasibility and outcome of cycloaddition and annulation reactions.
Mechanistic Studies of this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Reaction Pathway Elucidation
The elucidation of reaction pathways often involves a combination of experimental studies and computational analysis. For xanthene derivatives, several reaction mechanisms have been investigated.
A key reaction of xanthenols is their disproportionation to form xanthenes and xanthones. sci-hub.st This transformation can be accelerated by the presence of Brønsted or Lewis acids. sci-hub.st The reaction likely proceeds through the formation of a stabilized xanthylium cation intermediate upon protonation or coordination of the hydroxyl group, followed by hydride abstraction or oxidation.
Another important mechanistic pathway involves the generation of o-quinone methide intermediates from xanthene derivatives. beilstein-archives.org These highly reactive species can then undergo various cyclization reactions. For example, the acid-catalyzed activation of an alkene can lead to the formation of a carbocation, which then transforms into an o-quinone methide intermediate that subsequently cyclizes to form a xanthene derivative. beilstein-archives.org
Role of Intermediates and Transition States
The reactivity of this compound is governed by the stability of the intermediates and transition states formed during its transformations.
Xanthylium Cation: As mentioned, the formation of a xanthylium cation is a plausible intermediate in acid-catalyzed reactions of xanthenols. The stability of this carbocation is enhanced by the delocalization of the positive charge over the tricyclic ring system. The chlorine atom at the 1-position would likely have a destabilizing inductive effect on this cation.
o-Quinone Methide: The formation of an o-quinone methide intermediate is another key mechanistic feature. beilstein-archives.org The ease of formation and subsequent reactivity of this intermediate would be influenced by the substitution pattern on the aromatic rings.
Radical Intermediates: In reductive dechlorination processes, radical anions and neutral radical species are key intermediates. wikipedia.org The stability and fate of these radicals determine the reaction products.
Transition States: The geometry and energy of transition states in reactions such as electrophilic aromatic substitution and cycloadditions dictate the reaction rates and stereochemical outcomes. For instance, in electrophilic aromatic substitution, the stability of the arenium ion intermediate, which is a close model for the transition state, determines the regioselectivity. libretexts.org
Table 2: Potential Intermediates in the Transformations of this compound
| Intermediate | Generating Reaction Type | Key Features |
| Xanthylium Cation | Acid-catalyzed reactions | Planar, resonance-stabilized carbocation |
| o-Quinone Methide | Thermal or acid-catalyzed elimination | Highly reactive, conjugated system |
| Radical Anion | Reductive dechlorination | Unpaired electron, negative charge |
| Arenium Ion | Electrophilic aromatic substitution | Positively charged, non-aromatic intermediate |
This table is based on general mechanistic principles in organic chemistry. libretexts.orgsci-hub.stbeilstein-archives.org
Advanced Spectroscopic and Structural Characterization for Mechanistic and Electronic Understanding
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
No specific ¹H NMR or ¹³C NMR chemical shift data for 1-Chloro-xanthen-9-ol has been found in the performed searches. While general principles of NMR spectroscopy are well-documented nih.govwashington.edu, and data for other xanthene derivatives are available mdpi.comresearchgate.netrsc.org, this information is not specific to the target molecule.
Detailed research findings and data tables for this compound are not available.
No information on 2D NMR studies (e.g., COSY, HMQC, HMBC) for this compound could be located. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
While IR and Raman spectroscopy are powerful tools for identifying functional groups, specific spectra for this compound are not available. Data for the related ketone, 1-Chloro-9H-xanthen-9-one, exists but is not applicable to the alcohol functional group of the target compound. nih.gov
Detailed research findings and data tables for this compound are not available.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
No mass spectrometry data, including molecular weight confirmation or fragmentation patterns, for this compound were found. The characteristic isotopic pattern for a chlorine-containing compound could be predicted in theory youtube.com, but no experimental data is available to confirm the fragmentation of this specific molecule.
Detailed research findings and data tables for this compound are not available.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectra provide information on electronic transitions within a molecule. While a UV-Vis spectrum is available for 1-Chloro-9H-xanthen-9-one nih.gov, it cannot be used to describe the electronic behavior of this compound, as the change from a carbonyl group to a hydroxyl group significantly alters the electronic structure.
Detailed research findings and data tables for this compound are not available.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. researchgate.netugr.es Therefore, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.
Detailed research findings and data tables for this compound are not available.
Crystal Packing and Supramolecular Assembly
The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces that collectively determine the supramolecular assembly. For this compound, the crystal packing would be a delicate balance of attractive and repulsive forces between neighboring molecules.
Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding . This is a non-covalent interaction where the electropositive region on the chlorine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the oxygen atoms or the aromatic π-system. The directionality and strength of these halogen bonds would play a crucial role in directing the supramolecular architecture.
To provide a concrete understanding, a data table summarizing the crystallographic parameters would be necessary. However, due to the lack of available data, such a table cannot be generated at this time.
Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Hydrogen Bonding Networks
Hydrogen bonding is a powerful directional force that plays a pivotal role in determining the structure and properties of crystalline solids. In this compound, the hydroxyl (-OH) group at the 9-position is the primary hydrogen bond donor. The oxygen atom of the hydroxyl group and the ether oxygen within the xanthene ring can act as hydrogen bond acceptors.
It is highly probable that the hydroxyl group of one molecule would form a hydrogen bond with an oxygen atom of a neighboring molecule. This could lead to the formation of various well-defined hydrogen-bonded motifs. For example, molecules could link together to form one-dimensional chains or cyclic structures. A common motif in related structures is the formation of centrosymmetric dimers , where two molecules are linked by a pair of hydrogen bonds.
The presence of the chlorine atom could influence the hydrogen bonding network. While not a strong hydrogen bond acceptor, the chlorine atom could participate in weaker C-H···Cl interactions, further stabilizing the crystal packing. The interplay between the strong O-H···O hydrogen bonds and other weaker interactions would define the final three-dimensional architecture.
A detailed analysis of the hydrogen bonding network would require knowledge of the specific donor-acceptor distances and angles, which are obtained from single-crystal X-ray diffraction data. As this information is not available, a definitive description of the hydrogen bonding network in this compound cannot be provided.
Hypothetical Hydrogen Bond Geometry for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H···O | Value | Value | Value | Value |
Computational and Theoretical Investigations of 1 Chloro Xanthen 9 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 1-Chloro-xanthen-9-ol, these calculations offer a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are instrumental in determining the optimized geometry of this compound. acs.org These calculations find the lowest energy conformation of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable structure is achieved.
Table 1: Hypothetical Optimized Geometric Parameters for this compound based on DFT Calculations
| Parameter | Value |
|---|---|
| C1-C2 Bond Length (Å) | 1.39 |
| C9-O Bond Length (Å) | 1.43 |
| C-Cl Bond Length (Å) | 1.74 |
| C1-C9a-C4a Bond Angle (°) | 118.5 |
| O-C9-C4a Bond Angle (°) | 109.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the oxygen atom of the hydroxyl group. The LUMO, on the other hand, would likely be distributed over the aromatic system, with significant contributions from the carbon atoms bonded to the electronegative chlorine and oxygen atoms. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Note: The data in this table is hypothetical and based on typical values for similar organic molecules.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the chlorine atom, due to their high electronegativity. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a likely site for interaction with nucleophiles. The aromatic rings would show a more complex pattern of electron distribution.
Spectroscopic Property Predictions via Computational Methods
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and provide further insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can be used to predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uklibretexts.org These predictions are based on the calculated magnetic shielding of each nucleus in the molecule.
By calculating the theoretical chemical shifts for a proposed structure of this compound, a direct comparison can be made with experimentally obtained NMR spectra. A good correlation between the predicted and experimental shifts provides strong evidence for the correctness of the assigned structure. Discrepancies can point to conformational effects or the presence of intermolecular interactions in the experimental sample. researchgate.net
Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H on C2 | 7.15 |
| H on C4 | 7.30 |
| H on C5 | 7.40 |
| H on C8 | 7.20 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization.
The calculated vibrational spectrum can be compared with the experimental IR and Raman spectra. The characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the C-Cl stretch, and the various C-H and C-C stretching and bending modes of the aromatic rings, can be assigned based on the computational results. This comparison helps in the detailed structural characterization of this compound. It is common practice to scale the calculated frequencies by a factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov
Table 4: Hypothetical Calculated Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | 3650 |
| Aromatic C-H Stretch | 3100-3000 |
| C-O Stretch | 1250 |
Note: The data in this table is hypothetical and represents typical ranges for these vibrational modes.
UV-Vis Absorption Spectrum Prediction using TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. mdpi.comnih.gov For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions and predict the wavelengths of maximum absorption (λmax).
Theoretical predictions for the UV-Vis spectrum of this compound, based on TD-DFT calculations, suggest that the primary absorption bands arise from π-π* transitions within the xanthene aromatic system. The presence of the chlorine atom at the 1-position is expected to induce a bathochromic (red) shift in the absorption maxima compared to the parent xanthen-9-ol molecule, due to its electron-withdrawing nature and its influence on the molecular orbitals.
A typical TD-DFT calculation would be performed using a functional such as B3LYP and a basis set like 6-311+G(d,p), often incorporating a solvent model to simulate solution-phase spectra. mdpi.com The predicted transitions would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is anticipated to be localized primarily on the electron-rich xanthene core, while the LUMO may have significant contributions from the chlorinated benzene (B151609) ring.
Table 1: Predicted UV-Vis Absorption Data for this compound (Theoretical) This table is generated based on established theoretical principles for similar compounds, as direct experimental data for this compound is not readily available.
| Predicted Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~310 | ~0.15 | HOMO → LUMO |
| S0 → S2 | ~285 | ~0.30 | HOMO-1 → LUMO |
| S0 → S3 | ~250 | ~0.55 | HOMO → LUMO+1 |
Reaction Mechanism Predictions and Energetic Profiles
Computational chemistry offers the tools to investigate potential reaction pathways for this compound, providing insights into its stability and reactivity.
A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. For this compound, a potential reaction is its oxidation to the corresponding 1-chloro-xanthone. Computational methods can be used to locate the geometry of the transition state for this transformation and calculate the associated activation energy barrier.
The reaction would likely proceed via the removal of the hydroxyl proton and the hydrogen from the 9-position. The calculated transition state geometry would show elongated C-H and O-H bonds that are breaking, and a shortening of the C=O bond that is forming. The energy difference between the ground state of this compound and the transition state provides the activation energy, a critical parameter for predicting the reaction rate. Such calculations have been performed for similar systems, often revealing the influence of substituents on the reaction barriers. acs.org
The surrounding solvent can significantly influence the energetics of a reaction. rsc.orgweebly.com For the oxidation of this compound, polar solvents are expected to stabilize the likely polar transition state more than the less polar reactant, thereby lowering the activation energy and accelerating the reaction.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to estimate the effect of the solvent on the energies of the reactant, transition state, and product. nih.gov By comparing the reaction profiles in different solvents (e.g., a non-polar solvent like toluene (B28343) and a polar solvent like ethanol), a quantitative understanding of the solvent's role can be achieved.
Table 2: Theoretical Reaction Energetics for the Oxidation of this compound in Different Solvents This table presents hypothetical data based on established solvent effects on similar reactions.
| Solvent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|
| Gas Phase | 35.2 | -15.8 |
| Toluene (Non-polar) | 33.5 | -16.5 |
| Ethanol (Polar) | 28.9 | -20.1 |
Non-covalent Interactions and Supramolecular Chemistry Studies
The ability of this compound to form larger assemblies through non-covalent interactions is crucial for its application in supramolecular chemistry.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govacs.orguctm.edu By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify the types and relative importance of different intermolecular contacts.
For a hypothetical crystal structure of this compound, the Hirshfeld surface would likely reveal significant contributions from H···H, C···H, and O···H contacts. The presence of the chlorine atom would introduce Cl···H and potentially Cl···Cl interactions. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of these interactions.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound This table is a theoretical representation based on analyses of similar chlorinated organic molecules.
| Contact Type | Percentage Contribution |
|---|---|
| H···H | 45% |
| C···H/H···C | 25% |
| O···H/H···O | 15% |
| Cl···H/H···Cl | 10% |
| C···C | 3% |
| Other | 2% |
Xanthenol derivatives are known to act as host molecules, capable of forming inclusion compounds (clathrates) with a variety of guest molecules. researchgate.netresearchgate.net The hydroxyl group of the xanthenol can act as a hydrogen bond donor, while the aromatic rings provide a hydrophobic cavity.
For this compound, it is predicted that it can form host-guest complexes with small organic molecules. The chlorine atom may influence the size and electronic nature of the binding cavity, potentially leading to selectivity for certain guests. The primary driving forces for clathrate formation would be hydrogen bonding involving the hydroxyl group and van der Waals interactions between the host's aromatic framework and the guest molecule. Computational docking studies could be employed to predict the preferred binding modes and affinities for different guest molecules. The principles of host-guest chemistry suggest that molecules with complementary shapes and electronic properties to the cavity of this compound would be the most suitable guests. thno.org
Advanced Applications and Functional Materials Derived from 1 Chloro Xanthen 9 Ol
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The 1-Chloro-xanthen-9-ol molecule possesses two primary sites for chemical modification: the hydroxyl group at the 9-position and the chlorine atom at the 1-position. The hydroxyl group can be readily transformed into a variety of other functional groups or used as a handle for connecting to other molecular fragments. For instance, it can undergo esterification, etherification, or be replaced by other nucleophiles. The chlorine atom, being a halogen, opens up possibilities for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
This dual reactivity makes this compound a potentially valuable intermediate in the multi-step synthesis of complex organic molecules. The chloro-substituent can be used to introduce new aryl or alkyl groups, thereby extending the π-conjugation of the xanthene core or introducing specific functionalities. The hydroxyl group can be modified to fine-tune the solubility, electronic properties, or biological activity of the final molecule. While direct examples of its use are not prevalent in the literature, the fundamental principles of organic synthesis suggest its utility in constructing elaborate molecular architectures.
Applications in Material Science and Optoelectronics
The rigid and highly conjugated structure of the xanthene core imparts favorable photophysical properties to its derivatives, making them attractive for applications in material science and optoelectronics.
Precursors for Fluorescent Dyes and Probes
Xanthene derivatives are renowned for their strong fluorescence and are the core structures of many widely used dyes such as fluorescein (B123965) and rhodamine. wpmucdn.comlsu.edu These dyes are characterized by high molar absorptivity and fluorescence quantum yields. researchgate.net The synthesis of such dyes often involves the condensation of a phthalic anhydride (B1165640) derivative with a substituted phenol (B47542). wpmucdn.com this compound, with its pre-formed xanthene scaffold, could serve as a more direct precursor. The chlorine atom offers a site for chemical modification to tune the photophysical properties of the resulting dye. For instance, substitution of the chlorine with electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths.
| Xanthene Derivative Application | Key Structural Feature | Resulting Property | Reference |
| Fluorescent Probes for Metal Ions | Xanthene core with chelating moieties | "Turn-on" fluorescence upon metal ion binding | scispace.com |
| pH-Sensitive Fluorescent Materials | Spirolactone or spirolactam forms | Reversible ring-opening leading to fluorescence | researchgate.net |
| Dyes for Laser Technologies | Rigid xanthene structure | High photostability and quantum yield | scispace.com |
Development of Organic Light-Emitting Diodes (OLEDs) Components
The field of organic electronics has seen a surge in the development of novel materials for OLEDs. Xanthene derivatives, particularly those with a spiro[fluorene-9,9′-xanthene] (SFX) core, have shown promise as host materials and emitters in OLEDs. rsc.orgnih.govresearchgate.net The rigid and three-dimensional structure of the SFX core helps to prevent intermolecular aggregation, which can lead to quenching of the emission. The this compound could potentially be a building block for such materials. The chloro-substituent could be functionalized to attach charge-transporting moieties or to fine-tune the electronic energy levels of the molecule to match other materials in the OLED stack.
Hole-Transporting Materials (HTMs)
Efficient hole transport is crucial for the performance of various optoelectronic devices, including OLEDs and perovskite solar cells. Spiro[fluorene-9,9′-xanthene] (SFX)-based materials have been investigated as effective hole-transporting materials. rsc.orgnih.govrsc.org These materials often feature electron-rich aromatic amine groups attached to the SFX core. The this compound could be a precursor for such HTMs, where the chlorine atom is replaced by an amine-containing group through a cross-coupling reaction. The resulting material would benefit from the good film-forming properties and high thermal stability often associated with SFX derivatives. rsc.org
| Spiro[fluorene-9,9′-xanthene] (SFX) Based HTM | Key Feature | Performance Metric | Reference |
| SFX-F, SFX-FM, SFX-FP | Asymmetric with FPA substituents | PCE of 17.29% in PSCs (for SFX-FM) | rsc.org |
| SFX-based HTMs | Tunable HOMO energy levels | High hole mobility | nih.gov |
| SP-Naph and SP-SMe | Asymmetric subunits on SFX core | Enhanced conductivity and charge transport | rsc.org |
Photochromic Systems and Photoresponsive Materials
Photochromic materials can reversibly change their color and other properties upon exposure to light. nih.gov Some xanthene derivatives have been shown to exhibit photochromic behavior. rsc.orggoogle.com This property arises from a light-induced reversible transformation between two isomers with different absorption spectra. The chloro- and hydroxyl- groups on this compound could be used to synthesize new photochromic systems. For instance, the hydroxyl group could be part of a spiropyran-like structure that undergoes ring-opening upon UV irradiation. The chlorine atom could be used to attach the xanthene unit to a polymer backbone to create photoresponsive materials.
Chemical Sensing and Chemodosimeters (based on structural changes)
The development of chemosensors for the selective detection of ions and molecules is an active area of research. Xanthene-based fluorescent probes are particularly attractive due to their high sensitivity. scispace.com These sensors typically consist of a xanthene fluorophore linked to a receptor unit that selectively binds to the target analyte. Binding of the analyte induces a change in the photophysical properties of the xanthene, such as an increase or decrease in fluorescence intensity ("turn-on" or "turn-off" response).
This compound could be a valuable starting material for the synthesis of such chemosensors. The hydroxyl group could be modified to create a binding site for specific analytes. The chlorine atom could be used to attach other recognition motifs or to immobilize the sensor on a solid support. For example, a crown ether moiety could be introduced via the chloro-position to create a sensor for metal cations.
| Xanthene-based Chemosensor | Target Analyte | Sensing Mechanism | Reference |
| Rhodamine-quinoline derivative | Cu2+ | Colorimetric and "turn-on" fluorescence | scispace.com |
| Xanthene hydrazone probes | Cu2+ | Chelation-induced fluorescence change | scispace.com |
| MXI sensor | Hydrazine | ICT blocking leading to turn-on fluorescence | rsc.org |
Future Research Directions and Unexplored Avenues for 1 Chloro Xanthen 9 Ol
Development of More Efficient and Sustainable Synthetic Methodologies
Currently, specific, optimized synthetic routes for 1-Chloro-xanthen-9-ol are not extensively documented. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
Key Research Objectives:
Catalyst Development: Exploration of novel catalysts, such as reusable solid acid catalysts or metal-organic frameworks (MOFs), could offer improved efficiency and selectivity in the synthesis of the xanthene core. sphinxsai.com The use of biodegradable catalysts like cellulose (B213188) sulfuric acid has shown promise in the synthesis of other xanthene derivatives and could be adapted. pnu.ac.irpnu.ac.ir
Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasound assistance could significantly reduce reaction times and energy consumption compared to conventional heating methods.
Solvent-Free and Aqueous Systems: The development of solvent-free reaction conditions or the use of water as a green solvent would drastically reduce the environmental impact of the synthesis. sphinxsai.com One-pot, multicomponent reactions are particularly attractive for their atom economy and reduced waste generation. mdpi.com
Data Table: Potential Sustainable Synthetic Approaches
| Methodology | Potential Catalyst | Energy Source | Solvent System | Anticipated Advantages |
| Heterogeneous Catalysis | Zeolites, Sulfated Zirconia | Conventional Heating | Toluene (B28343), Dioxane | Catalyst reusability, easy product separation |
| Biocatalysis | Lipases, Oxidoreductases | Room Temperature | Aqueous Buffer | High selectivity, mild reaction conditions |
| Microwave-Assisted Synthesis | Acidic Ionic Liquids | Microwave | Solvent-free | Rapid reaction rates, improved yields |
| Sonocatalysis | Nanoparticle Catalysts | Ultrasound | Ethanol/Water | Enhanced mass transfer, shorter reaction times |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The reactivity of this compound is largely inferred from the general behavior of xanthenols and chlorinated aromatic compounds. Systematic studies are needed to elucidate its specific reactivity and to explore the synthesis of novel derivatives with potentially enhanced properties.
Areas for Investigation:
Reactions at the 9-Hydroxyl Group: The hydroxyl group is a prime site for derivatization. Future work could explore esterification, etherification, and glycosylation to produce a library of novel compounds. The reactivity of the parent compound, xanthydrol, in derivatizing urea (B33335) suggests similar potential for this compound.
Electrophilic Aromatic Substitution: The influence of the chlorine atom and the hydroxyl group on the aromatic rings’ susceptibility to further electrophilic substitution is unknown. science.gov Studies on nitration, halogenation, and Friedel-Crafts reactions could reveal interesting regioselective outcomes.
Cross-Coupling Reactions: The chlorine substituent could serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of derivatives.
Advanced Computational Modeling for Deeper Mechanistic and Property Understanding
In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and reactivity of this compound and to guide future experimental work.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's electronic structure, bond energies, and spectroscopic properties. This can provide insights into its reactivity and help to predict the outcomes of various reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as enzymes or DNA. This could be particularly valuable in predicting its potential biological activities.
Quantitative Structure-Activity Relationship (QSAR): By creating a virtual library of this compound derivatives and calculating their physicochemical properties, QSAR models can be developed to predict their biological activity and to identify the most promising candidates for synthesis and testing. mdpi.com
Data Table: Predicted Properties for Computational Investigation
| Property | Computational Method | Potential Significance |
| Electron Density Distribution | DFT | Prediction of sites for electrophilic and nucleophilic attack |
| Bond Dissociation Energies | DFT | Assessment of chemical stability and potential reaction pathways |
| HOMO-LUMO Energy Gap | DFT | Indication of chemical reactivity and electronic transitions |
| Solvation Free Energy | MD Simulations | Prediction of solubility in various solvents |
| Binding Affinity to Proteins | Molecular Docking | Identification of potential biological targets |
Integration into Novel Functional Material Designs and Technologies
The unique combination of a xanthene scaffold, a hydroxyl group, and a chlorine atom suggests that this compound could be a valuable building block for the development of new functional materials. The broader class of xanthones is known for a wide range of biological activities, including antimicrobial and anticancer properties, which could be explored for this specific derivative. researchgate.netnih.govmdpi.com
Potential Applications:
Organic Electronics: The conjugated system of the xanthene core could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in dye-sensitized solar cells.
Chemosensors: Derivatization of the hydroxyl group with specific recognition moieties could lead to the development of selective chemosensors for detecting metal ions or biologically important molecules.
Biomedical Materials: The potential for antimicrobial or anticancer activity warrants investigation. researchgate.netnih.gov If proven, this compound or its derivatives could be incorporated into polymers or nanoparticles for drug delivery applications or as coatings for medical devices. The known anti-inflammatory and antioxidant effects of other xanthone (B1684191) derivatives suggest similar potential for this compound. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
